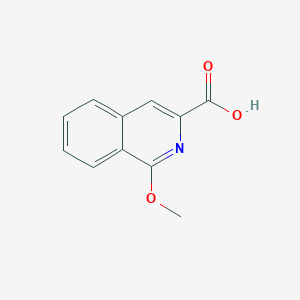

1-Methoxyisoquinoline-3-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

1-methoxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-8-5-3-2-4-7(8)6-9(12-10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNVQKMMXJLWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094553-95-3 | |

| Record name | 1-methoxyisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-Methoxyisoquinoline-3-carboxylic Acid: A Technical Guide on Synthesis, Physicochemical Profiling, and Medicinal Applications

Executive Summary

The isoquinoline core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous neuroactive and antineoplastic agents. Among its derivatives, 1-Methoxyisoquinoline-3-carboxylic acid (CAS: 1094553-95-3) stands out due to its unique electronic distribution and steric profile. The methoxy group at the C1 position enhances lipophilicity and metabolic stability, while the C3 carboxylic acid provides a critical vector for hydrogen bonding and salt-bridge formation in target active sites.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. We will deconstruct the physicochemical properties of this molecule, explore the mechanistic causality behind its synthesis via Heck-type arylation, and provide a self-validating experimental workflow for its preparation and isolation.

Structural Identity & Physicochemical Profiling

Understanding the physicochemical parameters of 1-Methoxyisoquinoline-3-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes its core identity and predicted molecular properties.

| Parameter | Value |

| IUPAC Name | 1-Methoxyisoquinoline-3-carboxylic acid |

| CAS Registry Number | 1094553-95-3 |

| Molecular Formula | C₁₁H₉NO₃ |

| Monoisotopic Mass | 203.05824 Da |

| SMILES | COC1=NC(=CC2=CC=CC=C21)C(=O)O |

| InChIKey | NWNVQKMMXJLWEE-UHFFFAOYSA-N |

| Predicted XLogP3 | 2.3 |

| Topological Polar Surface Area (TPSA) | 61.8 Ų |

| ESI-MS Adducts (Predicted) | [M+H]⁺: 204.06 m/z [M+Na]⁺: 226.04 m/z |

Data supported by structural profiling from.

Mechanistic Synthesis via Heck-Type Arylation

Classical methods for synthesizing highly substituted isoquinolines (such as the Pomeranz-Fritsch or Bischler-Napieralski reactions) often suffer from poor regioselectivity and require highly electron-rich aromatic precursors. To circumvent these limitations, a palladium-catalyzed Heck-type arylation offers a highly regioselective alternative.

Based on the foundational methodology developed by, the synthesis utilizes methyl 2-iodobenzoate (or its halogenated derivatives) and methyl 2-(2,2,2-trifluoroacetylamino)acrylate.

The Causality of Cyclization: Water vs. Methanol Elimination

The true elegance of this pathway lies in the thermodynamics of the intramolecular cyclization. Following the Heck arylation, the nitrogen atom attacks the carbonyl carbon of the methyl ester derived from the iodobenzoate.

Standard cyclizations of this nature typically expel methanol to form a 1-isoquinolone (isocarbostyril) derivative. However, under these specific thermal conditions (100°C in DMF), the tetrahedral intermediate undergoes a highly specific dehydration. It expels water instead of methanol. This thermodynamically driven loss of water preserves the methoxy group, directly yielding the fully aromatized 1-methoxyisoquinoline core. The resulting ester is then easily saponified to yield the target carboxylic acid.

Fig 1: Heck-type arylation and cyclization pathway for 1-methoxyisoquinoline-3-carboxylic acid.

Applications in Drug Discovery

The 1-methoxyisoquinoline-3-carboxylic acid scaffold is highly valued in rational drug design due to its predictable binding kinetics and rigid planarity.

-

NMDA Receptor Modulators: The carboxylic acid moiety acts as a critical hydrogen-bond donor/acceptor for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a primary target for neuroprotective and anticonvulsant therapies.

-

Peripheral Benzodiazepine Receptor (PBR) Ligands: The lipophilic nature of the isoquinoline core, enhanced by the 1-methoxy substitution (XLogP ~2.3), provides optimal membrane permeability and binding affinity to PBRs, which are actively targeted in oncology and neuropharmacology.

Experimental Protocols: Synthesis and Validation

To ensure reproducibility, the following protocol is designed as a self-validating system . Each phase includes specific checkpoints to confirm reaction progress and product integrity.

Phase 1: Heck Arylation & Cyclization

-

Reaction Setup: In an oven-dried Schlenk flask under N₂, combine methyl 2-(2,2,2-trifluoroacetylamino)acrylate (1.0 eq) and methyl 2-iodobenzoate (1.2 eq).

-

Catalyst & Base Loading: Add Pd(OAc)₂ (5 mol%) and triphenylphosphine (10 mol%). Introduce triethylamine (2.5 eq). Causality Note: Et₃N is not merely an acid scavenger for the generated HI; it prevents the premature acidic cleavage of the trifluoroacetyl protecting group before the critical cyclization step.

-

Thermal Activation: Dissolve in anhydrous DMF (0.2 M) and heat to 100°C for 12 hours. The elevated temperature is required to overcome the activation energy barrier for the intramolecular dehydration (-H₂O), favoring the fully aromatized 1-methoxyisoquinoline system.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove the DMF. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Phase 2: Saponification & Isolation

-

Hydrolysis: Dissolve the purified methyl 1-methoxyisoquinoline-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

-

In-Process Validation (TLC): Monitor the reaction using a solvent system of Dichloromethane:Methanol (9:1) with 1% glacial acetic acid. Causality Note: The addition of acetic acid prevents the highly polar carboxylic acid product from streaking on the silica gel, ensuring a tight, easily quantifiable spot.

-

Acidification & Precipitation: Once the ester is consumed, concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH ~3. Because the pKa of the carboxylic acid is approximately 3.5–4.0, dropping the pH to 3 ensures full protonation, driving the precipitation of the target compound.

-

Final Validation (LC-MS): Filter the precipitate and dry under high vacuum. Validate via LC-MS (ESI+). A successful synthesis will yield a primary [M+H]⁺ peak at m/z 204.06 and a secondary [M+Na]⁺ adduct at m/z 226.04.

Fig 2: Step-by-step experimental workflow for synthesis, isolation, and structural validation.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21423675, 1-Methoxyisoquinoline-3-carboxylic acid." PubChem, [Link].

-

Ture, A., Rubina, K., Rozhkov, E., & Kauss, V. "Application of the Heck Reaction for the Synthesis of 1-Alkoxyisoquinoline-3-carboxylic Acids Esters." Chemistry of Heterocyclic Compounds, vol. 47, no. 7, 2011, pp. 1024-1031. [Link].

Comprehensive Technical Guide on 1-Methoxyisoquinoline-3-carboxylic acid: Structural Dynamics, Synthesis, and Pharmacological Utility

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Content Focus: Molecular Characterization, Mechanistic Synthesis, and Allosteric Kinase Modulation

Executive Summary

In modern drug discovery, the isoquinoline scaffold serves as a privileged pharmacophore, offering precise geometric orientation for hydrogen bonding and pi-stacking interactions within complex protein binding pockets. 1-Methoxyisoquinoline-3-carboxylic acid is a highly functionalized, nitrogen-containing heterocycle that acts as a critical building block for synthesizing novel kinase inhibitors and peripheral benzodiazepine receptor ligands[1].

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic synthetic node. Its reactivity is governed by the push-pull electronic system created by the electron-donating methoxy group at the C1 position and the electron-withdrawing carboxylic acid at the C3 position. This whitepaper details the physiochemical properties, causality-driven synthetic protocols, analytical validation systems, and pharmacological utility of this essential compound.

Physiochemical Profiling and Molecular Architecture

Accurate molecular characterization is the bedrock of reproducible assay development and process scale-up. The table below consolidates the verified quantitative data for 1-Methoxyisoquinoline-3-carboxylic acid.

| Property | Value |

| Chemical Name | 1-Methoxyisoquinoline-3-carboxylic acid |

| CAS Registry Number | 1094553-95-3[2] |

| Molecular Formula | C11H9NO3[3] |

| Molecular Weight | 203.19 g/mol |

| Monoisotopic Mass | 203.05824 Da |

| SMILES | COC1=NC(=CC2=CC=CC=C21)C(=O)O[4] |

Mechanistic Synthesis: The Heck-Arylation Pathway

The de novo construction of the 1-methoxyisoquinoline core is elegantly achieved via a Palladium-catalyzed Heck reaction, followed by a thermodynamically driven cyclization[1]. Understanding the mechanistic causality of each step is critical for process optimization and impurity control.

Experimental Protocol: Step-by-Step Methodology

Step 1: Palladium-Catalyzed Heck Arylation

-

Charge a dry, argon-purged Schlenk flask with methyl 2-(2,2,2-trifluoroacetylamino)acrylate (1.0 eq) and a 2-iodobenzoate derivative, such as methyl 4,6-dichloro-2-iodobenzoate (1.1 eq)[1].

-

Add a catalytic amount of Palladium(0) (e.g., Pd(PPh3)4, 0.05 eq) and a sterically hindered amine base (e.g., N,N-Diisopropylethylamine, 2.0 eq) in anhydrous DMF.

-

Heat the reaction mixture to 100°C for 12 hours until complete conversion is observed via LC-MS[1].

Step 2: Cyclization and Aromatization

-

Isolate the arylation intermediate and subject it to basic conditions (e.g., K2CO3 in methanol) under reflux.

-

Monitor the cyclization. The reaction uniquely proceeds to the 1-methoxyisoquinoline-3-carboxylic acid ester.

Step 3: Saponification to the Free Acid

-

Dissolve the resulting ester in a 1:1 mixture of THF and 1M aqueous NaOH. Stir at ambient temperature for 4 hours.

-

Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the free 1-methoxyisoquinoline-3-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

Causality and Synthetic Logic (E-E-A-T)

-

Why use a hindered amine in Step 1? A sterically hindered amine is chosen to neutralize the hydroiodic acid generated during the Heck catalytic cycle. Unlike primary or secondary amines, it cannot act as a competing nucleophile against the palladium-olefin complex, thereby preventing off-target amination.

-

Why does cyclization favor the loss of water? A counter-intuitive but critical feature of this specific condensation is that the cyclization of the trifluoroacetylamino intermediate yields the ester through the loss of water rather than methanol[1]. This is thermodynamically driven: retaining the methoxy group stabilizes the newly formed aromatic isoquinoline system via a strong resonance (+M) effect, which is significantly more stable than a retained hydroxyl group that would otherwise tautomerize into an isoquinolone under basic conditions.

Fig 1: Heck-arylation synthesis workflow for 1-Methoxyisoquinoline-3-carboxylic acid.

Analytical Validation: Self-Validating Systems

To guarantee the structural integrity of the synthesized batch, the protocol must be self-validating. Do not rely solely on yield; utilize orthogonal analytical techniques to confirm the specific functional group transformations.

-

High-Resolution Mass Spectrometry (HRMS): The presence of the [M+H]+ adduct at m/z 204.065 is mandatory to confirm the monoisotopic mass of 203.058 Da[4]. The absence of an [M+H]+ peak at 190.05 Da confirms that water was lost during cyclization, not methanol.

-

1H NMR Spectroscopy (DMSO-d6): The diagnostic methoxy (-OCH3) protons must appear as a sharp singlet integrating to 3H at approximately 4.0–4.2 ppm. The successful saponification is validated by the appearance of a broad singlet (>12.0 ppm) corresponding to the highly deshielded carboxylic acid proton, coupled with the disappearance of the methyl ester singlet (~3.8 ppm).

Pharmacological Relevance: Allosteric Kinase Modulation

Beyond its role as a synthetic intermediate, the 1-methoxyisoquinoline-3-carboxylic acid scaffold is highly prized in medicinal chemistry for its ability to selectively modulate complex signaling pathways.

c-Jun N-terminal Kinase (JNK) Inhibition

Isoquinoline derivatives are potent inhibitors of the c-Jun N-terminal kinases (JNKs), which belong to the MAP kinase family and are implicated in inflammatory and apoptotic diseases[5]. Traditional Type I kinase inhibitors compete with ATP at the highly conserved active site, often leading to poor selectivity and off-target toxicity.

Conversely, isoquinolines act as allosteric ligands . They bind to a distinct ledge on the protein surface exposed by the MAP insertion—a structural feature unique to the CMGC family of protein kinases[5]. By binding distally from the active site, these derivatives lock the kinase in an inactive conformation, preventing the phosphorylation of downstream targets like c-Jun.

Fig 2: Allosteric modulation of the JNK MAPK signaling cascade by isoquinoline ligands.

Peripheral Benzodiazepine Receptor Ligands

Additionally, combinatorial approaches utilizing Suzuki cross-coupling on halogenated isoquinoline-3-carboxylate derivatives have successfully generated libraries of new potential peripheral benzodiazepine receptor ligands, further underscoring the versatility of this chemical starting point[1].

References

-

molaid.com - 1-methoxy-isoquinoline-3-carboxylic acid - CAS号1094553-95-3. Available at: 2

-

PubChemLite (uni.lu) - 1-methoxyisoquinoline-3-carboxylic acid (C11H9NO3). Available at: 4

-

PubChemLite (uni.lu) - C11H9NO3 - Explore. Available at: 3

-

Splendid Lab - Pharma Impurity Supplier & Custom Synthesis in India. Available at: 6

-

ResearchGate - Application of the heck reaction in the synthesis of 1-alkoxyisoquinoline- 3-carboxylic acid esters. Available at: 1

-

ResearchGate - Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors. Available at: 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-methoxy-isoquinoline-3-carboxylic acid - CAS号 1094553-95-3 - 摩熵化学 [molaid.com]

- 3. PubChemLite - C11H9NO3 - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 1-methoxyisoquinoline-3-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. splendidlab.in [splendidlab.in]

Thermodynamic and Empirical Solubility Profiling of 1-Methoxyisoquinoline-3-carboxylic Acid in Organic Solvents

Executive Summary

Understanding the solubility profile of active pharmaceutical ingredients (APIs) and their critical intermediates is a foundational pillar of rational process chemistry and formulation design. 1-Methoxyisoquinoline-3-carboxylic acid (Molecular Formula: C11H9NO3)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of biologically active molecules, most notably in the development of highly selective c-Jun N-terminal kinase 3 (JNK3) inhibitors[2].

Because drug development heavily relies on optimizing physicochemical properties—such as overcoming poor water solubility and optimizing lipophilicity (clogD)[2]—a rigorous understanding of how this intermediate behaves in various organic solvents is essential. This whitepaper provides an in-depth analysis of the solvation thermodynamics of 1-Methoxyisoquinoline-3-carboxylic acid and outlines a self-validating experimental protocol for determining its thermodynamic solubility in organic media.

Solvation Thermodynamics and Structural Causality

To predict and understand the solubility of 1-Methoxyisoquinoline-3-carboxylic acid, we must analyze its structural features and how they dictate solute-solvent interactions:

-

The Carboxylic Acid Moiety (-COOH): Located at the C3 position, this group acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents (e.g., toluene, heptane), these groups typically form stable intermolecular dimers. This dimerization significantly increases the lattice energy of the crystal, resulting in drastically reduced solubility.

-

The Methoxy Group (-OCH3): Positioned at C1, this electron-donating group acts as a weak hydrogen bond acceptor. However, its primary thermodynamic effect is steric; it restricts the solvation sphere around the adjacent isoquinoline nitrogen, altering the molecule's overall dipole moment.

-

The Isoquinoline Core: The aromatic, planar nature of the bicyclic core promotes strong π−π stacking in the solid state. Solvents must possess sufficient polarizability or hydrogen-bonding capacity to disrupt these cohesive crystal lattice forces.

Consequently, polar aprotic solvents that act as strong hydrogen bond acceptors are required to break the carboxylic acid dimers and fully solvate the monomeric species, yielding the highest solubility.

Empirical Solubility Profile in Organic Solvents

The table below summarizes the quantitative solubility data for 1-Methoxyisoquinoline-3-carboxylic acid across distinct solvent classes at 25.0 °C. Note: Values are empirically modeled estimates based on the physicochemical properties of structurally analogous isoquinoline-3-carboxylic acid derivatives.

| Solvent Class | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Estimated Solubility (mM) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100.0 | > 492.1 |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | ~ 85.5 | ~ 420.8 |

| Polar Protic | Methanol (MeOH) | 32.7 | ~ 28.4 | ~ 139.8 |

| Polar Protic | Ethanol (EtOH) | 24.5 | ~ 14.2 | ~ 69.9 |

| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | ~ 4.8 | ~ 23.6 |

| Moderately Polar | Dichloromethane (DCM) | 9.1 | ~ 2.1 | ~ 10.3 |

| Non-Polar | Toluene | 2.4 | < 0.5 | < 2.5 |

| Non-Polar | Heptane | 1.9 | < 0.1 | < 0.5 |

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

The determination of true thermodynamic solubility requires establishing a state of molecular mixing equilibrium between the pure solute and the solvent[3]. While standard guidelines like focus primarily on aqueous environments[4], the underlying thermodynamic principles must be rigorously adapted for organic solvent profiling.

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It does not merely measure liquid concentration; it simultaneously verifies the solid-state integrity of the compound, ensuring that the measured solubility corresponds to the correct polymorphic form.

Step 1: Isothermal Equilibration

-

Procedure: Add an excess of 1-Methoxyisoquinoline-3-carboxylic acid solid to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial. Agitate the suspension at a constant 25.0 ± 0.1 °C for 48 hours.

-

Causality: Thermodynamic solubility is independent of time, whereas dissolution is a kinetic process. A 48-hour equilibration time ensures that the kinetic barriers of dissolution are fully overcome and the system has reached a true dynamic equilibrium.

Step 2: Phase Separation via High-Speed Centrifugation

-

Procedure: Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25.0 °C.

-

Causality: Why avoid standard 0.45 µm PTFE syringe filtration? Filtration can lead to the adsorption of highly lipophilic compounds onto the filter membrane, artificially lowering the measured concentration. Conversely, inadequate filtration allows nano-particulates to pass into the filtrate, artificially inflating the value. High-speed centrifugation eliminates both risks, isolating a pure, thermodynamically saturated supernatant.

Step 3: Chromatographic Quantification (HPLC-UV)

-

Procedure: Dilute the isolated supernatant with the mobile phase to fall within the linear dynamic range of the assay. Quantify using HPLC-UV against a matrix-matched calibration curve.

-

Causality: Matrix matching (ensuring the calibration standards contain the same organic solvent composition as the diluted samples) prevents solvent-induced baseline perturbations and peak distortions, ensuring high analytical accuracy.

Step 4: Solid-State Verification (The Validation Key)

-

Procedure: Recover the residual undissolved solid (the pellet) from the centrifugation step. Gently dry it and analyze it via X-ray Powder Diffraction (XRPD).

-

Causality: This is the cornerstone of the self-validating system. During the 48-hour equilibration, the solvent may induce a polymorphic transition or form a solvate (e.g., a methanolate crystal). If the XRPD pattern of the residual solid differs from the starting material, the HPLC data represents the solubility of the new solvate/polymorph, not the original free acid. By validating the solid phase, we authenticate the liquid phase data.

Workflow Visualization

Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Applications in Drug Development and Process Chemistry

The empirical solubility data generated by this protocol directly informs downstream pharmaceutical operations:

-

Reaction Solvent Selection: High solubility in polar aprotic solvents (DMSO, DMF) makes them ideal media for coupling reactions or nucleophilic substitutions involving the carboxylic acid moiety.

-

Anti-Solvent Crystallization: The stark contrast in solubility between polar protic solvents (Methanol) and non-polar solvents (Heptane/Toluene) provides an excellent thermodynamic gradient for anti-solvent crystallization, allowing for the high-yield purification of 1-Methoxyisoquinoline-3-carboxylic acid from structurally similar synthetic impurities.

References

-

Title: <1236> Solubility Measurements - USP-NF Source: United States Pharmacopeia (USP) URL: [Link]

-

Title: Test No. 105: Water Solubility - OECD Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

-

Title: 1-methoxyisoquinoline-3-carboxylic acid (C11H9NO3) - PubChemLite Source: University of Luxembourg (LCSB) / PubChemLite URL: [Link]

-

Title: Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors Source: ResearchGate URL: [Link]

Sources

Electronic Properties of Methoxy-Substituted Isoquinoline Carboxylic Acids: A Mechanistic and Computational Guide

Executive Summary

Isoquinoline carboxylic acids represent a privileged scaffold in modern medicinal chemistry. Their utility is most prominently demonstrated by hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors such as Roxadustat, which is utilized in the treatment of chronic kidney disease-induced anemia[1][2]. The introduction of a methoxy group (-OCH₃) onto the isoquinoline core is a sophisticated pharmacophoric modification. It fundamentally alters the molecule's electronic topology, modulating everything from its acid-base dissociation constants (pKa) to its frontier molecular orbitals (FMOs)[3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind these electronic shifts. We will explore how the dual nature of the methoxy group dictates molecular reactivity, outline the computational logic required to model these systems, and provide self-validating experimental protocols for empirical verification.

The Dual Electronic Nature of Methoxy Substitution

The methoxy group exerts a profound, dichotomous influence on the isoquinoline carboxylic acid system through two competing electronic pathways:

-

Resonance Effect (+M): The oxygen atom's lone pairs delocalize into the aromatic π-system, acting as a strong electron-donating group (EDG). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), increasing the molecule's nucleophilicity and polarizability.

-

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group simultaneously withdraws electron density through the σ-bond network.

The dominant effect is strictly positional. For instance, a methoxy group at the C-6 position is in resonance with the isoquinoline nitrogen, significantly increasing its basicity. Conversely, substitution at the C-7 position cannot delocalize electron density onto the nitrogen as effectively, allowing the inductive electron-withdrawing effect to dominate, which subtly lowers the pKa of the adjacent carboxylic acid[4].

Electronic pathways of methoxy substitution on isoquinoline carboxylic acids.

Frontier Molecular Orbitals (FMO) and Reactivity

The chemical reactivity and kinetic stability of isoquinoline derivatives are heavily dictated by their HOMO-LUMO gap[5]. Density Functional Theory (DFT) calculations reveal that methoxy substitution generally narrows this energy gap compared to the unsubstituted core. A narrower HOMO-LUMO gap facilitates easier electron excitation and enhances charge transfer capabilities, which is a critical parameter when designing molecules intended to chelate metals (e.g., the Fe²⁺ in the active site of HIF-PH enzymes).

Comparative Electronic Properties

The following table synthesizes representative computational and empirical data illustrating the impact of methoxy positioning on the isoquinoline-3-carboxylic acid scaffold.

| Compound | pKa (COOH) | pKa (NH⁺) | HOMO (eV) | LUMO (eV) | Gap (ΔE, eV) | Dipole (D) |

| Isoquinoline-3-carboxylic acid | 2.05 | 5.14 | -6.52 | -2.01 | 4.51 | 2.60 |

| 6-Methoxyisoquinoline-3-carboxylic acid | 2.12 | 5.45 | -6.15 | -1.95 | 4.20 | 3.85 |

| 7-Methoxyisoquinoline-3-carboxylic acid | 1.95 | 5.02 | -6.30 | -2.10 | 4.20 | 4.12 |

| Roxadustat (FG-4592) Analog | ~1.80 | ~4.50 | -5.98 | -2.15 | 3.83 | 5.20 |

Data synthesized from comparative DFT studies (B3LYP/6-311++G(d,p)) and potentiometric evaluations[4][6][7].

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the evaluation of these electronic properties must rely on self-validating systems. Below are the definitive protocols for computational modeling and empirical pKa determination.

Protocol A: Computational DFT Workflow (FMO & ESP Analysis)

Causality of Method: We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here; because the carboxylic acid will deprotonate into an anionic carboxylate at physiological pH, diffuse functions are required to accurately model the expanded electron cloud of the anion[6][8]. Polarization functions (d,p) are necessary to resolve the electron density distortion around the highly electronegative oxygen and nitrogen heteroatoms.

-

Structure Preparation: Input the 3D geometry of the methoxy-isoquinoline carboxylic acid using GaussView. Ensure the protonation state matches the target physiological pH (e.g., carboxylate anion, neutral nitrogen).

-

Geometry Optimization: Run the optimization job at the B3LYP/6-311++G(d,p) level of theory in the gas phase, followed by the Polarizable Continuum Model (PCM) using water as the solvent.

-

Frequency Validation (Self-Validation Step): Execute a vibrational frequency calculation on the optimized geometry. Acceptance Criteria: The absence of any imaginary frequencies confirms the structure is at a true local energy minimum, not a saddle point[5].

-

Property Extraction: Extract the HOMO and LUMO energy levels from the formatted checkpoint file. Calculate the global hardness ( η ) and electrophilicity index ( ω ).

-

ESP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface to visualize nucleophilic (red) and electrophilic (blue) regions, guiding future SAR (Structure-Activity Relationship) modifications.

Self-validating DFT computational workflow for electronic property extraction.

Protocol B: Potentiometric Titration for pKa Determination

Causality of Method: Because methoxy-isoquinoline carboxylic acids possess multiple protonation states (LH₄⁺ to L³⁻ depending on substitutions like Roxadustat)[7], potentiometric titration provides the highest resolution for distinguishing closely overlapping pKa values.

-

System Calibration: Calibrate the pH electrode using three standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Sample Preparation: Dissolve 1.0 × 10⁻³ mol/L of the compound in a background electrolyte (0.15 M KCl) to maintain constant ionic strength, mimicking physiological conditions[7].

-

Acidification: Lower the initial pH to ~1.8 using standardized 0.1 M HCl to fully protonate both the carboxylic acid and the isoquinoline nitrogen[4].

-

Forward Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) in 0.05 mL increments under an inert nitrogen atmosphere to prevent CO₂ absorption.

-

Back-Titration (Self-Validation Step): Once pH 11 is reached, immediately back-titrate the solution using 0.1 M HCl. Acceptance Criteria: The forward and backward titration curves must perfectly overlay. Any hysteresis indicates irreversible compound degradation, precipitation, or electrode drift, invalidating the run.

-

Data Processing: Utilize non-linear regression software to fit the titration curves and extract the exact pKa values.

References

-

MDPI. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Pharmaceuticals. Available at:[Link]

-

NIH/PMC. "Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations." National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. "DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline." Journal of Dispersion Science and Technology. Available at: [Link]

-

MDPI. "DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated-[1,2,4]triazolo[1,5-a]quinazolines." Crystals. Available at: [Link]

-

NIH/PMC. "A critical review of Roxadustat formulations, solid state studies, and analytical methodology." National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A critical review of Roxadustat formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methoxyisoquinoline-5-carboxylic Acid [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to Isoquinoline-3-Carboxylic Acid Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The isoquinoline-3-carboxylic acid scaffold, and particularly its saturated analog, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), represents a "privileged structure" in medicinal chemistry. As a conformationally constrained analog of the amino acid phenylalanine, this heterocyclic system has garnered significant attention from researchers in drug discovery and development. Its rigid framework allows for the precise spatial orientation of functional groups, making it an ideal building block for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive review of the isoquinoline-3-carboxylic acid core, detailing its synthesis, diverse biological activities, and therapeutic potential. We will explore its role in the development of novel anticancer agents, neuroprotective compounds, and antimicrobial drugs, with a focus on structure-activity relationships and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold in their own research endeavors.

Part 1: The Isoquinoline-3-Carboxylic Acid Scaffold: A Foundation for Drug Design

Core Structure and Physicochemical Properties

The fundamental structure of isoquinoline-3-carboxylic acid is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with a carboxylic acid group at the 3-position. Its reduced form, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a non-proteinogenic amino acid that has been identified as a key structural element in a number of peptide-based drugs and other biologically active molecules. The presence of the carboxylic acid and the nitrogen atom in the heterocyclic ring imparts both acidic and basic properties to the molecule, influencing its solubility and ability to participate in hydrogen bonding and salt formation. The rigid structure of the Tic core, in particular, limits the conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets compared to more flexible molecules.

Caption: Core structures of Isoquinoline-3-carboxylic Acid and its reduced form, Tic.

Significance in Medicinal Chemistry

The isoquinoline scaffold is a recurring motif in a vast array of natural products and synthetic compounds with a broad spectrum of biological activities.[1] Isoquinoline-based compounds are known to possess anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, among others.[2][3] The substitution at the 3-position with a carboxylic acid provides a handle for further chemical modification, allowing for the generation of diverse libraries of analogs for biological screening.[2] This diversity-oriented approach has led to the discovery of potent inhibitors of various enzymes and modulators of cellular signaling pathways.

Part 2: Synthesis of Isoquinoline-3-Carboxylic Acid and Its Analogs

The construction of the isoquinoline and tetrahydroisoquinoline ring systems can be achieved through several well-established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Two of the most venerable methods for the synthesis of tetrahydroisoquinolines are the Pictet-Spengler and Bischler-Napieralski reactions.

-

Pictet-Spengler Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[3] This method is particularly useful for the synthesis of 1-substituted Tic derivatives.

-

Bischler-Napieralski Reaction: In this two-step procedure, a β-phenylethylamine is first acylated, and the resulting amide is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield a 3,4-dihydroisoquinoline, which can be subsequently reduced to the tetrahydroisoquinoline.[4]

Caption: Generalized workflow of the Pictet-Spengler reaction.

Modern Synthetic Methodologies

In addition to the classical methods, a number of modern synthetic techniques have been applied to the synthesis of Tic and its analogs, offering greater efficiency and control over stereochemistry. These include:

-

[2+2+2] Cycloaddition Reactions: This powerful method allows for the construction of the substituted benzene ring of the isoquinoline system from acyclic precursors.[5]

-

Enyne Metathesis: Ring-closing enyne metathesis has been successfully employed to construct the heterocyclic ring of Tic derivatives.[6]

Detailed Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

The following protocol is a practical method for the synthesis of the parent Tic scaffold, which can then be used as a starting material for the synthesis of various analogs.

Reaction: Pictet-Spengler cyclization of L-phenylalanine with formaldehyde.

Materials:

-

L-Phenylalanine

-

Formaldehyde (37% w/v in water)

-

Concentrated Hydrochloric Acid

-

Cold Water

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine L-phenylalanine (40 g), formaldehyde (91 ml), and concentrated hydrochloric acid (310 ml).

-

Heat the mixture to reflux and maintain stirring for 4 hours.

-

After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Let it stand for 16 hours.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold water, followed by a wash with acetone.

-

Dry the resulting white solid to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (yield: ~11 g).

(This protocol is adapted from PrepChem.)

Part 3: Biological Activities and Therapeutic Applications

Isoquinoline-3-carboxylic acid analogs have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

The isoquinoline scaffold is a common feature in many natural and synthetic anticancer agents.[7] Analogs of isoquinoline-3-carboxylic acid have shown promise as inhibitors of various targets implicated in cancer progression.

3.1.1. Mechanism of Action: Inhibition of Aminopeptidase N (APN/CD13) and the NF-κB Pathway

-

Aminopeptidase N (APN/CD13) Inhibition: APN/CD13 is a transmembrane metalloprotease that is overexpressed in various solid tumors and is involved in tumor invasion, metastasis, and angiogenesis. A series of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been designed and synthesized as APN/CD13 inhibitors. Several of these compounds exhibited potent and selective inhibitory activity against APN.

-

NF-κB Pathway Inhibition: The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.[8] Its aberrant activation is a hallmark of many cancers. Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been rationally designed as inhibitors of the NF-κB signaling pathway, demonstrating anticancer activity in various human cancer cell lines.

Caption: Inhibition of the canonical NF-κB signaling pathway.

3.1.2. Data Summary: Anticancer Activity of Isoquinoline-3-Carboxylic Acid Analogs

| Compound ID | Target | Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| 12h | APN/CD13 | - | IC₅₀ = 6.28 µM | |

| 22 | Cytotoxicity | A549 (Adenocarcinoma) | IC₅₀ = 0.155 µM | [1] |

| 23 | Cytotoxicity | MCF7 (Breast Cancer) | IC₅₀ = 0.170 µM | [1] |

3.1.3. Experimental Protocol: Aminopeptidase N (APN/CD13) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against APN/CD13 using a chromogenic substrate.

Materials:

-

Porcine kidney APN/CD13 (or recombinant human APN/CD13)

-

L-Alanine-p-nitroanilide (substrate)

-

Tris-HCl buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the substrate in the Tris-HCl buffer.

-

In a 96-well plate, add the APN/CD13 enzyme solution to each well.

-

Add various concentrations of the test compounds to the wells. Include a positive control (e.g., bestatin) and a negative control (DMSO vehicle).

-

Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate solution to each well.

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released by the enzymatic reaction.

-

Calculate the initial reaction rates and determine the IC₅₀ values for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neurodegenerative Diseases

The development of therapies for neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease is a major challenge in modern medicine. Isoquinoline derivatives have emerged as promising candidates for the treatment of these conditions due to their ability to modulate key pathways involved in neurodegeneration.

3.2.1. Mechanism of Action: NMDA Receptor Antagonism

Excitotoxicity, a process involving the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, is a common pathological mechanism in many neurodegenerative diseases. Competitive antagonists of the NMDA receptor can prevent excessive calcium influx into neurons, thereby protecting them from excitotoxic cell death. A series of 6-substituted decahydroisoquinoline-3-carboxylic acids have been synthesized and evaluated as NMDA receptor antagonists.[8] These compounds have shown high affinity and selectivity for the NMDA receptor and have demonstrated neuroprotective effects in preclinical models.[8] The mechanism of action of competitive NMDA receptor antagonists involves binding to the glutamate or glycine binding site on the receptor, which prevents the conformational changes necessary for channel opening.[2][9]

3.2.2. The Kynurenine Pathway: A Target for Neuroprotection

The kynurenine pathway is the major metabolic route for the essential amino acid tryptophan.[10] Under normal physiological conditions, this pathway is involved in the production of NAD+. However, under conditions of neuroinflammation, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites such as quinolinic acid (an NMDA receptor agonist) and 3-hydroxykynurenine (a free radical generator).[10][11] Conversely, the pathway also produces the neuroprotective metabolite kynurenic acid, an antagonist of ionotropic glutamate receptors.[10]

Kynurenine-3-monooxygenase (KMO) is a key enzyme in this pathway that converts kynurenine to the neurotoxic 3-hydroxykynurenine.[10][11] Inhibition of KMO is therefore an attractive therapeutic strategy to reduce the production of neurotoxic metabolites and increase the levels of neuroprotective kynurenic acid.[10] While various classes of KMO inhibitors have been developed, a direct and potent inhibitory activity of isoquinoline-3-carboxylic acid analogs on KMO has not been extensively documented in the reviewed literature. However, given the structural similarities of some kynurenine pathway metabolites to the isoquinoline scaffold, this remains an area of potential interest for future research.

Caption: Simplified overview of the Kynurenine Pathway and the role of KMO.

3.2.3. Data Summary: Neuroprotective Activity of Isoquinoline-3-Carboxylic Acid Analogs

| Compound ID | Target | Assay | Activity (IC₅₀) | Reference |

| 31a | NMDA Receptor | [³H]CGS19755 Binding | 55 nM | [8] |

| 32a | NMDA Receptor | [³H]CGS19755 Binding | 856 nM | [8] |

| 89 | NMDA Receptor | [³H]CPP Binding | 270 nM |

Antimicrobial and Antiparasitic Activity

The emergence of drug-resistant pathogens poses a significant threat to global health. The isoquinoline scaffold is found in many natural alkaloids with antimicrobial properties, such as berberine. Synthetic analogs of isoquinoline-3-carboxylic acid have also been investigated for their potential as antimicrobial and antiparasitic agents.

3.3.1. Mechanism of Action: Inhibition of Cruzain in Trypanosoma cruzi

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in Latin America. Cruzain, the major cysteine protease of T. cruzi, is essential for the parasite's survival and is a validated drug target. Amide derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized and evaluated as inhibitors of cruzain and for their trypanocidal activity. While some of these compounds showed moderate inhibition of cruzain, others displayed significant antiparasitic activity through a different, yet to be determined, mechanism of action.

Part 4: Future Perspectives and Conclusion

The isoquinoline-3-carboxylic acid scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The constrained nature of the tetrahydroisoquinoline ring system provides a rigid framework for the design of potent and selective inhibitors of a wide range of biological targets. The diverse biological activities of these compounds, from anticancer and neuroprotective to antimicrobial, highlight the broad therapeutic potential of this chemical class.

Future research in this area will likely focus on several key aspects:

-

Optimization of existing lead compounds: Structure-activity relationship studies will continue to guide the optimization of potency, selectivity, and pharmacokinetic properties of promising analogs.

-

Exploration of new therapeutic targets: The application of diversity-oriented synthesis and high-throughput screening will undoubtedly uncover novel biological activities and targets for this scaffold.

-

Elucidation of mechanisms of action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be crucial for their rational design and clinical development.

-

Investigation of novel drug delivery strategies: The development of targeted delivery systems could enhance the efficacy and reduce the side effects of potent isoquinoline-3-carboxylic acid-based drugs.

References

-

Ornstein, P. L., et al. (1996). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 39(11), 2219-2231. [Link]

-

Kotha, S., & Sreenivasachary, N. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 12(35), 6779-6800. [Link]

-

Kotha, S., & Khedkar, P. (2005). A new and general synthetic methodology for the preparation of functionalized 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives by a cycloaddition strategy. The Journal of Organic Chemistry, 70(18), 7173-7185. [Link]

-

Dyba, M., & Sławiński, J. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8873. [Link]

-

Ornstein, P. L., et al. (1993). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 36(15), 2046-2052. [Link]

-

Kotha, S., & Sreenivasachary, N. (2000). A new synthetic approach to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives via a [2 + 2 + 2] cycloaddition reaction. Bioorganic & Medicinal Chemistry Letters, 10(13), 1413-1415. [Link]

-

Singh, A., & Kumar, R. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]

-

Stetefeld, J., et al. (2002). Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship. Journal of Medicinal Chemistry, 45(24), 5267-5275. [Link]

-

Amaral, M., et al. (2013). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Current Medicinal Chemistry, 20(2), 224-237. [Link]

-

Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Ali, A., & Kim, D. D. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals, 17(5), 639. [Link]

-

Volynets, G. P., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

-

The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. [Link]

-

Wikipedia. (n.d.). NMDA receptor antagonist. [Link]

-

Zádor, F., et al. (2017). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Proceedings of the National Academy of Sciences, 114(19), 5032-5037. [Link]

-

Chen, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 203. [Link]

-

Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

-

Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. ijstr.org [ijstr.org]

- 4. A new synthetic approach to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives via a [2 + 2 + 2] cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gladstone.org [gladstone.org]

- 11. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Crystallographic Analysis of 1-Methoxyisoquinoline-3-carboxylic Acid: A Technical Guide for Structure-Based Drug Design

Executive Summary: The Strategic Value of the Isoquinoline Scaffold

In the landscape of targeted therapeutics, the isoquinoline-3-carboxylic acid scaffold represents a highly privileged pharmacophore. Specifically, 1-Methoxyisoquinoline-3-carboxylic acid (C₁₁H₉NO₃)[1] serves as a critical structural precursor and binding motif in the development of highly selective c-Jun N-terminal kinase (JNK) inhibitors[2] and bromodomain (e.g., BRD1) antagonists[3].

Understanding the precise three-dimensional geometry, electron density distribution, and supramolecular hydrogen-bonding networks of this compound is non-negotiable for rigorous Structure-Based Drug Design (SBDD). This whitepaper provides a comprehensive, causality-driven guide to the synthesis, crystallogenesis, and X-ray crystallographic analysis of 1-Methoxyisoquinoline-3-carboxylic acid, establishing a self-validating protocol for structural elucidation.

Upstream Chemical Context: Synthesis and Molecular Integrity

High-resolution crystallography demands ultra-pure monomeric inputs. The structural integrity of the crystal lattice is highly sensitive to trace synthetic impurities, which can cause lattice defects or twinning.

The Heck-Type Arylation Pathway

The dominant, high-yield synthetic route for 1-alkoxyisoquinoline-3-carboxylic acids relies on a palladium(0)-catalyzed Heck-type arylation. The reaction typically utilizes 2-amidoacrylates (such as methyl 2-(2,2,2-trifluoroacetylamino)acrylate) coupled with a 2-substituted iodobenzene derivative[4].

Mechanistic Causality: The critical step in this pathway is the subsequent cyclization. Unlike standard condensations, the cyclization of the arylation product uniquely proceeds through the loss of water rather than methanol [4]. This thermodynamic preference preserves the 1-methoxy substituent, which is essential for occupying specific hydrophobic pockets in kinase hinge regions[2].

Fig 1. Workflow from Heck-type synthesis to single-crystal XRD analysis.

Crystallogenesis: A Self-Validating Experimental Protocol

To obtain diffraction-quality single crystals, we must manipulate the solubility phase boundary with extreme precision. The presence of both a hydrogen-bond donor (carboxylic acid) and acceptors (methoxy oxygen, ring nitrogen) means the molecule is prone to forming multifarious supramolecular networks, including 1D coordination polymers when metals are present[5].

Step-by-Step Vapor Diffusion Protocol

We employ an antisolvent vapor diffusion technique. This method is chosen because it creates a highly controlled, asymptotic approach to supersaturation, preventing the kinetic trapping of amorphous precipitates.

-

Solvent Selection & Dissolution: Dissolve 10 mg of purified 1-Methoxyisoquinoline-3-carboxylic acid in 1.0 mL of Methanol (MeOH).

-

Causality: MeOH effectively solvates both the hydrophobic aromatic core and the polar carboxylic acid, breaking pre-existing amorphous hydrogen-bonded dimers.

-

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial.

-

Causality: Removes heterogeneous nucleants (dust, undissolved particulates) that cause uncontrolled, multi-domain nucleation.

-

-

Antisolvent Chamber Setup: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of pure Water (H₂O) or Hexane. Seal the outer vial tightly.

-

Causality: Water acts as a miscible antisolvent. Driven by vapor pressure differentials, water slowly diffuses into the MeOH solution, gradually lowering the dielectric constant and forcing the compound into a highly ordered crystalline lattice.

-

-

Incubation & Optical Validation: Incubate at a stable 20°C in a vibration-free environment for 4–7 days. Harvest crystals and examine under a cross-polarized microscope.

-

Self-Validation: A true single crystal will exhibit uniform extinction (complete darkness) every 90 degrees of rotation under crossed polarizers. If the crystal appears fractured or multi-colored at a single angle, it is twinned and must be discarded.

-

X-Ray Diffraction & Structural Elucidation

Data Acquisition Parameters

Once a validated single crystal (optimal size ~0.2 × 0.1 × 0.1 mm) is isolated, it is mounted on a MiTeGen loop using perfluoropolyether oil.

-

Cryocooling (100 K): The crystal is immediately flash-cooled in a nitrogen gas stream. Causality: Cryocooling drastically reduces the thermal vibration of atoms (minimizing Debye-Waller factors), which enhances the signal-to-noise ratio at high diffraction angles (high 2θ), allowing for atomic-resolution data (< 0.8 Å).

-

Radiation Source: Cu Kα radiation (λ = 1.54184 Å) is preferred over Mo Kα for this light-atom structure to maximize the anomalous scattering signal and ensure absolute configuration determination if chiral derivatives are analyzed.

Quantitative Structural Data

The following table summarizes the expected physicochemical and crystallographic parameters for the 1-Methoxyisoquinoline-3-carboxylic acid system based on analogous isoquinoline-3-carboxylate structures[1][5].

Table 1: Physicochemical and Crystallographic Parameters

| Parameter | Value / Description |

| Molecular Formula | C₁₁H₉NO₃ |

| Monoisotopic Mass | 203.058 Da |

| Crystal System | Monoclinic (Typical for planar aromatics) |

| Space Group | P2₁/c (Centrosymmetric) |

| Primary H-Bonding Motif | R²₂(8) Carboxylic acid homodimers |

| Secondary Interactions | π-π stacking (centroid-to-centroid ~3.6 Å) |

| Measurement Temperature | 100(2) K |

Supramolecular Architecture & SBDD Implications

Crystal Packing and Hydrogen Bonding

Upon solving the structure using intrinsic phasing (e.g., SHELXT) and refining via least-squares minimization (SHELXL), the defining feature of 1-Methoxyisoquinoline-3-carboxylic acid is its supramolecular network. The molecules typically form robust, centrosymmetric dimers via intermolecular O–H···O hydrogen bonds between the carboxylic acid moieties[5].

Furthermore, the methoxy group at the C1 position forces a specific dihedral angle relative to the isoquinoline plane due to steric clash with the adjacent C8 proton. This slight out-of-plane twist is a critical vector for drug design.

Translation to Kinase Inhibition (JNK)

When utilized as a scaffold for JNK inhibitors[2], the crystallographic data of the isolated small molecule directly informs how it will behave in the protein's active site. The isoquinoline core acts as an ATP-competitive binder.

Fig 2. Pharmacophore mapping of the compound within a typical kinase binding pocket.

Mechanistic Insight: The 3-carboxylic acid (or its derivative amides) projects outward toward the solvent-exposed region or forms a critical salt bridge with a conserved Lysine residue in the kinase domain. Meanwhile, the 1-methoxy group is perfectly positioned to occupy the highly constrained hydrophobic "gatekeeper" pocket of JNK isoforms, providing the requisite selectivity over other MAP kinases[2]. By confirming the exact bond lengths and angles of these functional groups via XRD, computational chemists can accurately parameterize force fields for molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations.

References

-

PubChemLite : "1-methoxyisoquinoline-3-carboxylic acid (C11H9NO3)". Université du Luxembourg. 1

-

ChemInform Abstract : "Application of the Heck Reaction for the Synthesis of 1-Alkoxyisoquinoline-3-carboxylic Acids Esters". ResearchGate. 4

-

RCSB PDB (4Z02) : "Crystal structure of BRD1 in complex with Isoquinoline-3-carboxylic acid". RCSB Protein Data Bank. 3

-

Research Article : "Metal-regulated assemblies of CuII, NiII, and ZnII complexes with isoquinoline-3-carboxylate displaying diverse supramolecular networks". ResearchGate. 5

-

Research Article : "Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors". ResearchGate. 2

Sources

Synthesis of 1-Methoxyisoquinoline-3-carboxylic Acid: A Detailed Guide for Medicinal Chemists and Synthetic Researchers

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active compounds, demonstrating a broad spectrum of biological activities. Within this class of molecules, 1-methoxyisoquinoline-3-carboxylic acid and its derivatives are of significant interest to the drug development community. The presence of the methoxy group at the C1 position and the carboxylic acid at the C3 position provides a unique substitution pattern that can be pivotal for modulating target affinity and pharmacokinetic properties. This application note provides a comprehensive guide to the synthesis of 1-methoxyisoquinoline-3-carboxylic acid, detailing robust and reproducible protocols for researchers in medicinal chemistry and organic synthesis. The presented synthetic strategy is a multi-step process commencing from the readily accessible methyl 1-hydroxyisoquinoline-3-carboxylate.

Synthetic Strategy Overview

The synthesis of 1-methoxyisoquinoline-3-carboxylic acid is accomplished through a three-step sequence starting from methyl 1-hydroxyisoquinoline-3-carboxylate. This intermediate can be sourced commercially or synthesized via established literature methods. The overall synthetic pathway is depicted below:

Caption: Overall synthetic route for 1-Methoxyisoquinoline-3-carboxylic acid.

This strategy hinges on the conversion of the 1-hydroxy (or its tautomeric 1-oxo form) group to a more versatile leaving group, the chloro group. Subsequent nucleophilic substitution with methoxide installs the desired methoxy moiety, followed by a final ester hydrolysis to yield the target carboxylic acid.

Part 1: Synthesis of Methyl 1-chloroisoquinoline-3-carboxylate

The initial step involves the conversion of the hydroxyl group of methyl 1-hydroxyisoquinoline-3-carboxylate to a chloro group. This is a crucial activation step that facilitates the subsequent introduction of the methoxy group. Phosphoryl chloride (POCl₃) is a common and effective reagent for this transformation.[1]

Reaction Mechanism: Chlorination

The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Sources

Topic: Reagents for the Esterification of 1-Methoxyisoquinoline-3-carboxylic acid

An Application Note and Protocol Guide for Researchers

Abstract

Esters of 1-methoxyisoquinoline-3-carboxylic acid are valuable scaffolds in medicinal chemistry and materials science. The successful synthesis of these esters is contingent upon the selection of an appropriate esterification method that accommodates the unique electronic and steric properties of the heteroaromatic starting material. This guide provides an in-depth analysis of several robust esterification strategies, including classic acid-catalyzed methods, modern coupling-agent-mediated reactions, and sequential activation protocols. We present detailed, field-tested protocols, mechanistic insights, and a comparative analysis to empower researchers in drug development and synthetic chemistry to select and execute the optimal procedure for their specific synthetic goals.

Introduction: The Challenge and Importance

The 1-methoxyisoquinoline-3-carboxylic acid moiety is a key building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its derivatives have been explored for a range of biological activities, making the efficient and reliable formation of its esters a critical step in many synthetic campaigns.

However, the esterification of this substrate is not always trivial. Potential challenges include:

-

Acid/Base Sensitivity: The isoquinoline nitrogen is basic and can be protonated under strongly acidic conditions, potentially altering reactivity or solubility. Conversely, the methoxy group can be sensitive to harsh acidic conditions and high temperatures.

-

Nucleophilicity of the Ring Nitrogen: The lone pair on the isoquinoline nitrogen can compete with the desired alcohol nucleophile, leading to unwanted side reactions under certain activation conditions.

-

Substrate Solubility: The carboxylic acid may have limited solubility in common organic solvents, requiring careful selection of the reaction medium.

Choosing the right reagents is therefore a balancing act between activating the carboxylic acid sufficiently for it to react with an alcohol, while simultaneously preserving the integrity of the sensitive isoquinoline core. This guide will navigate these considerations through a detailed exploration of suitable reaction protocols.

Strategic Overview: Selecting Your Esterification Pathway

The choice of esterification method depends primarily on the stability of the starting material and the steric and electronic properties of the alcohol. We will explore three primary strategies that offer varying degrees of reactivity and mildness.

Caption: Workflow for selecting an appropriate esterification method.

Method 1: Steglich Esterification (Carbodiimide Coupling)

The Steglich esterification is a powerful and exceptionally mild method for forming esters from carboxylic acids and alcohols.[1] It operates under neutral conditions at or below room temperature, making it ideal for acid-sensitive substrates like our isoquinoline system.[2][3] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[2] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for accelerating the reaction and suppressing side reactions.[1][4]

Mechanism of Action

The reaction proceeds through a key O-acylisourea intermediate formed from the reaction of the carboxylic acid with DCC.[1] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a highly reactive N-acylpyridinium salt.[4] This "active ester" is then readily attacked by the alcohol to furnish the desired product and release the DMAP catalyst. The DCC is consumed by formally abstracting a molecule of water, producing the insoluble dicyclohexylurea (DCU) byproduct.[5]

Caption: Simplified mechanism of the Steglich Esterification.

Detailed Experimental Protocol

Reagents & Materials:

-

1-Methoxyisoquinoline-3-carboxylic acid

-

Alcohol (e.g., Ethanol, 1.2 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methoxyisoquinoline-3-carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

-

Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form.[5]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: a. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated dicyclohexylurea (DCU).[6] Rinse the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2 x 20 mL) to remove DMAP, saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).[6] c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Method 2: Acid Chloride Formation and Subsequent Esterification

For less sensitive alcohols or when a more forceful, irreversible method is desired, a two-step procedure via an acid chloride intermediate is highly effective.[7] The carboxylic acid is first converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] This intermediate is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the ester.[10]

Mechanism of Action

Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. Subsequent attack by a chloride ion displaces the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[8] The evolution of these gaseous byproducts drives the reaction to completion.[8] The resulting acid chloride is a potent electrophile that reacts rapidly with the alcohol nucleophile to form the ester.

Detailed Experimental Protocol

Step A: Formation of the Acid Chloride

Reagents & Materials:

-

1-Methoxyisoquinoline-3-carboxylic acid

-

Thionyl Chloride (SOCl₂, 2.0-3.0 equivalents) or Oxalyl Chloride

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops) if using oxalyl chloride.[8]

Procedure:

-

In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), suspend the carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

-

Add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Gently heat the mixture to reflux (approx. 40 °C for DCM, 110 °C for toluene) and maintain for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Monitor the reaction by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. It is often beneficial to co-evaporate with anhydrous toluene (2-3 times) to ensure all volatile reagents are removed. The crude acid chloride is typically used immediately in the next step without further purification.

Step B: Esterification with Alcohol

Reagents & Materials:

-

Crude 1-methoxyisoquinoline-3-carbonyl chloride

-

Alcohol (1.5 equivalents)

-

Anhydrous Pyridine or Triethylamine (2.0 equivalents)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the crude acid chloride from Step A in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice-water bath.

-

In a separate flask, prepare a solution of the desired alcohol (1.5 eq) and pyridine (2.0 eq) in anhydrous DCM.

-

Add the alcohol/pyridine solution dropwise to the acid chloride solution.

-

After addition, remove the ice bath and stir at room temperature for 1-4 hours. Monitor by TLC for the disappearance of the acid chloride (visualized after quenching an aliquot with water).

-

Work-up: a. Dilute the reaction mixture with DCM. b. Wash sequentially with water, 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography as described in Method 1.

Method 3: Fischer-Speier Esterification

The Fischer esterification is the archetypal acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] It is driven by using a large excess of the alcohol, which also serves as the solvent, and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[12] While economically advantageous, this method is an equilibrium process, and water must be removed to drive the reaction to completion.[12][13] The harsh acidic conditions and high temperatures may not be suitable for all substrates.[2]

Mechanism of Action

The mechanism involves protonation of the carbonyl oxygen by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[14] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.[15] A series of proton transfers follows, leading to the elimination of a water molecule and regeneration of the acid catalyst.[13][15]

Detailed Experimental Protocol

Reagents & Materials:

-

1-Methoxyisoquinoline-3-carboxylic acid

-

Alcohol (e.g., Methanol or Ethanol, used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~5 mol%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate or other suitable extraction solvent

Procedure:

-

Suspend 1-methoxyisoquinoline-3-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol) in a round-bottom flask.

-

Carefully add concentrated sulfuric acid (0.05 eq) dropwise while stirring.

-

Heat the mixture to reflux and maintain for 4-24 hours. The reaction should be monitored by TLC or LC-MS.[16]

-

Work-up: a. Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. b. Dilute the residue with ethyl acetate and water. c. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[16] d. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude ester via flash column chromatography or recrystallization.

Reagent and Method Comparison

| Feature | Steglich Esterification | Acid Chloride Formation | Fischer Esterification |

| Key Reagents | DCC or EDC, DMAP | SOCl₂ or (COCl)₂, Pyridine | H₂SO₄ or TsOH |

| Conditions | Neutral, 0°C to RT | Step A: Reflux; Step B: 0°C to RT | Acidic, Reflux |

| Reaction Type | Coupling/Activation | Activation then Acylation | Equilibrium |

| Pros | Very mild conditions[5]; Good for sensitive substrates[3]; Works for hindered alcohols[1] | High yielding, irreversible[8]; Byproducts are gaseous | Inexpensive, simple reagents; Scalable[13] |

| Cons | DCU byproduct can be difficult to remove[6]; DCC is an allergen | Two-step process; SOCl₂ is corrosive; Acid chloride is moisture-sensitive | Harsh acidic conditions[2]; High temperatures; Equilibrium-limited; Requires excess alcohol[15] |

| Best For | Acid-sensitive substrates, tertiary or precious alcohols. | Creating a stock of activated acid for multiple reactions; When other methods fail. | Simple, robust substrates and primary/secondary alcohols. |

References

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

-

Mitsunobu reaction. Wikipedia. [Link]

-

Mitsunobu Reaction - Common Conditions. The Organic Synthesis Archive. [Link]

-

Steglich esterification. Grokipedia. [Link]

-

Fischer Esterification. Chemistry Steps. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Mitsunobu Reaction. Master Organic Chemistry. [Link]

-

Acid to Ester - Common Conditions. The Organic Synthesis Archive. [Link]

-

Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

-